Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-
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Overview
Description
Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- is a heterocyclic organic compound featuring a five-membered ring structure containing sulfur and nitrogen atomsThe presence of the 3,4,5-trimethoxybenzoyl group enhances its pharmacological properties, making it a valuable scaffold in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with thiazolidine. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows: [ \text{3,4,5-Trimethoxybenzoyl chloride} + \text{Thiazolidine} \rightarrow \text{Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)-} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 3,4,5-trimethoxybenzoyl moiety can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various signaling pathways, including those related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure but differ in their substituents and pharmacological profiles.
Thiazoles: Another class of heterocyclic compounds with a similar ring structure but different chemical properties and applications
Uniqueness: Thiazolidine, 3-(3,4,5-trimethoxybenzoyl)- is unique due to the presence of the 3,4,5-trimethoxybenzoyl group, which imparts distinct pharmacological properties and enhances its potential as a therapeutic agent .
Properties
CAS No. |
50916-00-2 |
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Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
1,3-thiazolidin-3-yl-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C13H17NO4S/c1-16-10-6-9(7-11(17-2)12(10)18-3)13(15)14-4-5-19-8-14/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
QVCOQCFDDPUEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCSC2 |
Origin of Product |
United States |
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